4-Fluoro-3-iodo-2-(trifluoromethyl)benzaldehyde
CAS No.:
Cat. No.: VC15891155
Molecular Formula: C8H3F4IO
Molecular Weight: 318.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3F4IO |
|---|---|
| Molecular Weight | 318.01 g/mol |
| IUPAC Name | 4-fluoro-3-iodo-2-(trifluoromethyl)benzaldehyde |
| Standard InChI | InChI=1S/C8H3F4IO/c9-5-2-1-4(3-14)6(7(5)13)8(10,11)12/h1-3H |
| Standard InChI Key | BYQMCKNHXBZGIB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C=O)C(F)(F)F)I)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzaldehyde backbone substituted at the 2-, 3-, and 4-positions with trifluoromethyl, iodine, and fluorine groups, respectively. This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in cross-coupling reactions and nucleophilic substitutions. The IUPAC name, 4-fluoro-3-iodo-2-(trifluoromethyl)benzaldehyde, reflects this substitution pattern .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.01 g/mol |
| CAS Registry Number | 1539315-05-3 |
| InChI Key | BYQMCKNHXBZGIB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C=O)C(F)(F)F)I)F |
Physicochemical Properties
The trifluoromethyl group enhances lipophilicity (), while the electron-withdrawing fluorine and iodine atoms reduce electron density on the aromatic ring. This combination improves solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) . The aldehyde functional group () provides a reactive site for condensation and nucleophilic addition reactions, critical for constructing complex molecules .
Synthesis Methodologies
Traditional Multi-Step Routes
Early synthetic routes involved sequential functionalization of a benzaldehyde precursor. For example, 4-fluorobenzoic acid was converted to 4-fluoro-3-nitrobenzoic acid, followed by reduction, iodination, and oxidation to yield the target compound . These methods suffered from low yields (45–60%) due to side reactions at the electron-rich aromatic ring .
Improved One-Step Iodination
A patented innovation (EP1476415A1) streamlined the synthesis by reacting 4-fluorobenzaldehyde with -iodosuccinimide (NIS) in an acidic medium. Key reaction parameters include:
This method achieved yields exceeding 80% by minimizing oxidative side reactions. The acidic conditions polarize the iodinating agent, facilitating electrophilic aromatic substitution at the 3-position .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Reaction Steps | Key Advantage |
|---|---|---|---|
| Multi-Step | 45–60 | 5 | Compatibility with lab-scale |
| One-Step Iodination | >80 | 1 | Scalability and cost-efficiency |
Reactivity and Functionalization
Aldehyde-Driven Reactions
The aldehyde group undergoes classic transformations:
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Condensation: Forms Schiff bases with amines, useful in heterocyclic synthesis .
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Nucleophilic Addition: Grignard reagents add to the carbonyl, generating secondary alcohols.
Halogen-Specific Reactivity
-
Iodine: Participates in Ullmann and Suzuki-Miyaura couplings to construct biaryl systems .
-
Trifluoromethyl: Enhances metabolic stability in drug candidates by resisting oxidative degradation .
Stability Considerations
The compound is moisture-sensitive, requiring storage under inert atmospheres. Decomposition occurs above 200°C, releasing hydrogen fluoride and iodine vapors.
Applications in Pharmaceutical Chemistry
Antimicrobial Agents
Derivatives of 4-fluoro-3-iodo-2-(trifluoromethyl)benzaldehyde exhibit potent antibacterial and antifungal activities. For instance, triazole-thione analogs demonstrated minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Candida albicans . The trifluoromethyl group enhances membrane permeability, facilitating target engagement .
Potassium Channel Openers
The compound is a key intermediate in synthesizing dihydropyridine-based potassium channel activators, which show promise in treating cardiovascular diseases . Structural analogs have entered preclinical trials for hypertension management .
Future Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access chiral derivatives could unlock applications in CNS drug discovery.
Green Chemistry Approaches
Replacing sulfuric acid with biodegradable ionic liquids may improve the sustainability of iodination processes .
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